molecular formula C13H13N3O4 B2432301 N-(3,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034620-72-7

N-(3,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No. B2432301
CAS RN: 2034620-72-7
M. Wt: 275.264
InChI Key: NLNULSDWZVFMJY-UHFFFAOYSA-N
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Description

“N-(3,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a carboxamide group (-CONH2), which is derived from carboxylic acids (-COOH) and is a key functional group in many biological processes . The 3,4-dimethoxyphenyl part of the molecule suggests the presence of a phenyl ring with methoxy (-OCH3) groups attached at the 3rd and 4th positions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents present. The pyrimidine ring, carboxamide group, and 3,4-dimethoxyphenyl group could all potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Synthesis and Structural Analysis

N-(3,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide and related compounds have been the subject of research focusing on their synthesis and crystal structure analysis. Studies have involved the synthesis of compounds by reacting specific pyrimidine derivatives with other chemical agents, yielding products with potential biological activity. For example, the synthesis of 4-(4,6-dimethoxyl-pyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester through the reaction of 2-amino-4,6-dimethoxyl pyrimidine showcases the structural diversity achievable within this class of compounds. The crystal structure is characterized using X-ray diffraction analysis, providing insights into their potential applications in medicinal chemistry and materials science (S. Ji, 2006).

Marine-sourced Natural Product Synthesis

The compound's framework has also been explored in the context of synthesizing marine-sourced natural products with antibacterial properties. The challenging synthesis of 4‐Amino‐N‐(2,6‐dioxo‐1,2,3,6‐tetrahydro‐4‐pyrimidinyl) benzamide highlights the compound's relevance in developing new drugs by mimicking nature’s selective processes for antibacterial compounds. This research underscores the importance of pyrimidine derivatives in the synthesis of complex molecules with potential therapeutic applications (M. Joshi, Nicholas J. Dodge, 2021).

Electrochromic and Polyamide Materials

In the field of materials science, derivatives of this compound have been studied for their potential applications in creating electrochromic materials and novel polyamides. Research into aromatic polyamides incorporating pyrimidine units has revealed materials with excellent thermal stability and electrochromic properties, suitable for applications in smart windows and displays. Such studies demonstrate the versatility of pyrimidine derivatives in developing advanced materials with desirable physical properties (Cha-Wen Chang, Guey‐Sheng Liou, 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-19-10-4-3-8(5-11(10)20-2)16-13(18)9-6-12(17)15-7-14-9/h3-7H,1-2H3,(H,16,18)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNULSDWZVFMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=O)NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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